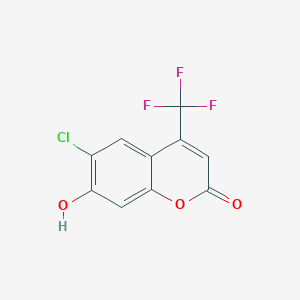

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-7-hydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3O3/c11-6-1-4-5(10(12,13)14)2-9(16)17-8(4)3-7(6)15/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOANILONFCHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1Cl)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420671 | |

| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119179-66-7 | |

| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119179-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical and Chemical Properties of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known photophysical and chemical properties of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin. While a complete quantitative dataset for this specific fluorophore is not extensively documented in publicly available literature, this document compiles the existing information, offers comparative data from its parent compound, 7-hydroxy-4-(trifluoromethyl)coumarin, and details the experimental protocols necessary for its synthesis and thorough characterization. The strategic incorporation of a chloro and a trifluoromethyl group onto the 7-hydroxycoumarin scaffold suggests unique and potentially advantageous photophysical characteristics, including enhanced photostability and environmental sensitivity, making it a compound of significant interest for various applications in research and drug development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a melting point around 178-182 °C. Its chemical structure combines the inherent fluorescence of the 7-hydroxycoumarin core with the electron-withdrawing properties of the trifluoromethyl group at the 4-position and a chloro substituent at the 6-position. These modifications are known to influence the electronic distribution within the molecule, thereby affecting its photophysical properties.

| Property | Value | Reference |

| Chemical Name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one | |

| Synonyms | 6–chloro-4-trifluoromethylumbelliferone | |

| CAS Number | 119179-66-7 | [1] |

| Molecular Formula | C₁₀H₄ClF₃O₃ | [1] |

| Molecular Weight | 264.59 g/mol | [1] |

| Melting Point | 178-182 °C | |

| Boiling Point | 327.9±42.0 °C (Predicted) | [1] |

| Physical Form | Solid |

Photophysical Properties: A Comparative Analysis

Direct and comprehensive photophysical data for this compound in a range of solvents is scarce. However, the properties of its parent compound, 7-hydroxy-4-(trifluoromethyl)coumarin, provide a valuable benchmark. The introduction of a chlorine atom at the 6-position is expected to induce a bathochromic (red) shift in the absorption and emission spectra and may influence the fluorescence quantum yield. Halogenation can sometimes decrease the quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.[2] However, some chlorinated hydroxycoumarins have been reported to exhibit very high quantum yields, approaching 0.98.[3]

The trifluoromethyl group at the 4-position generally enhances the photostability and can lead to large Stokes shifts.[4] Coumarins with electron-withdrawing groups at this position are also known to be sensitive to their local microenvironment, exhibiting solvatochromism.[4]

Table of Photophysical Properties of the Parent Compound: 7-hydroxy-4-(trifluoromethyl)coumarin

| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) | Φf | pKa | Reference |

| Methanol | 385 | - | 502 | 117 | - | - | [5] |

| Ethanol | 338 | 12600 | - | - | 0.2 | - | [6] |

| - | - | - | - | - | - | 7.26 | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Pechmann condensation reaction.[7]

Materials:

-

4-Chlororesorcinol

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Concentrated Sulfuric Acid

-

Ice

-

Ethanol

-

Water

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add a mixture of 4-chlororesorcinol and ethyl 4,4,4-trifluoroacetoacetate to the cooled sulfuric acid with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice-water with stirring.

-

Collect the resulting precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[7]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[8][9][10][11]

Materials and Instruments:

-

This compound

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

-

Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fits for both plots.

-

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φsample):

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term becomes 1.[8][10]

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[12]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Emission monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics (Time-to-Amplitude Converter, Analog-to-Digital Converter, and Multi-Channel Analyzer)

Procedure:

-

Instrument Setup and Warm-up: Allow the light source and electronics to stabilize for at least 30 minutes.[12]

-

Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

-

Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample.

-

Fluorescence Decay Measurement: Replace the scattering solution with the sample solution and acquire the fluorescence decay data by collecting photons over time after each excitation pulse.

-

Data Analysis:

-

The collected data is a histogram of photon arrival times.

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

-

Potential Applications

Derivatives of 7-hydroxycoumarin are widely used as fluorescent probes and labels in biological and chemical research. The introduction of the trifluoromethyl group can enhance their utility in applications requiring high photostability and sensitivity to the environment. Potential applications for this compound include:

-

Fluorescent Labeling: The 7-hydroxy group can be derivatized for covalent attachment to biomolecules.

-

Environmental Sensing: Its anticipated solvatochromic properties could be exploited to probe the polarity of microenvironments, such as in membranes or protein binding sites.

-

pH Sensing: The phenolic hydroxyl group suggests that the fluorescence of this compound will be pH-dependent, making it a potential candidate for pH sensing applications.

-

Drug Development: Coumarin derivatives have a broad range of biological activities, and this compound could be explored for its therapeutic potential.

-

Materials Science: As with other coumarins, it could be incorporated into polymers or other materials to create fluorescent materials.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]

- 5. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. Determination of fluorescence quantum yield (Φ) [bio-protocol.org]

- 8. edinst.com [edinst.com]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

- 11. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

Spectral Properties of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral properties of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin, a fluorescent molecule of significant interest in biomedical research and drug development. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from the closely related and structurally similar compound, 7-hydroxy-4-(trifluoromethyl)coumarin, to infer and discuss its expected photophysical behavior. The document outlines the anticipated effects of solvent polarity on the absorption and emission spectra (solvatochromism), provides detailed experimental protocols for spectral characterization, and presents key data in a structured format. This guide is intended to serve as a valuable resource for researchers utilizing trifluoromethyl-coumarin derivatives as fluorescent probes and labels.

Introduction

Coumarins are a prominent class of fluorescent compounds widely employed in various scientific disciplines, including molecular biology, pharmacology, and materials science. Their utility stems from their high fluorescence quantum yields, photostability, and sensitivity of their spectral properties to the local microenvironment. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the coumarin scaffold can enhance photostability and introduce unique electronic properties. Furthermore, halogen substitution, such as the chlorine atom at the 6-position, can further modulate the photophysical and photochemical characteristics of the molecule.

Core Photophysical Properties and Solvatochromism

The photophysical properties of 7-hydroxycoumarin derivatives are largely governed by intramolecular charge transfer (ICT) from the electron-donating hydroxyl group to the electron-withdrawing carbonyl and trifluoromethyl groups. This ICT character is sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.

In nonpolar solvents, the absorption and emission spectra are typically observed at shorter wavelengths. As the solvent polarity increases, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent. This leads to a red-shift (bathochromic shift) in the emission spectrum. The absorption spectrum is generally less sensitive to solvent polarity. This differential shift between absorption and emission results in an increased Stokes shift in more polar solvents.

Quantitative Spectral Data

As previously noted, specific experimental data for this compound is not available. The following table summarizes the known spectral properties of the parent compound, 7-hydroxy-4-(trifluoromethyl)coumarin, in ethanol. This data is provided as a reference and a starting point for experimental design.

| Compound | Solvent | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λem (nm) | Quantum Yield (Φf) |

| 7-hydroxy-4-(trifluoromethyl)coumarin | Ethanol | 338 | 12,600 | - | 0.2 |

Data obtained from the PhotochemCAD database for 7-hydroxy-4-(trifluoromethyl)coumarin.[2]

Experimental Protocols

To characterize the spectral properties of this compound, the following experimental protocols are recommended.

Materials and Reagents

-

Compound: this compound (purity >95%)

-

Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, dimethyl sulfoxide, ethanol, methanol).

-

Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent and spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer for accurate absorbance measurements.

-

Spectrofluorometer: A calibrated spectrofluorometer equipped with a thermostatted cell holder and a quantum counter or appropriate correction files to account for wavelength-dependent instrument sensitivity.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO or ethanol.

-

Working Solutions: Prepare a series of dilute working solutions of the compound in each of the selected spectroscopic grade solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Standard Solutions: Prepare a series of dilute solutions of the quantum yield standard in the appropriate solvent with absorbances in a similar range to the sample solutions.

Absorption Spectroscopy

-

Record the UV-Vis absorption spectrum of the compound in each solvent from approximately 250 nm to 500 nm using a 1 cm path length quartz cuvette.

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

Fluorescence Spectroscopy

-

Excite the sample at its absorption maximum (λabs) in each solvent.

-

Record the fluorescence emission spectrum, scanning a wavelength range from the excitation wavelength to approximately 600 nm.

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Ensure that the excitation and emission slits are set to achieve a good signal-to-noise ratio without saturating the detector.

Quantum Yield Determination (Relative Method)

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quantum yield standard in the same solvent.

-

Calculate the relative fluorescence quantum yield (Φf) using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the solvatochromic properties of a fluorescent compound.

Caption: A generalized workflow for the solvatochromic analysis of a fluorescent compound.

Solvatochromism Conceptual Diagram

The following diagram illustrates the relationship between solvent polarity and the observed spectral shifts in a typical solvatochromic fluorophore like a 7-hydroxycoumarin derivative.

Caption: The influence of solvent polarity on the emission characteristics of a solvatochromic dye.

Conclusion

While direct experimental data on the spectral properties of this compound in various solvents remains to be published, this technical guide provides a comprehensive framework for its characterization. Based on the behavior of structurally similar 7-hydroxy-4-(trifluoromethyl)coumarin, it is expected that the 6-chloro derivative will exhibit significant solvatochromism, with its emission spectrum being particularly sensitive to solvent polarity. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate further research into the photophysical properties of this and other novel coumarin derivatives, ultimately enabling their effective application in a wide range of scientific and biomedical applications.

References

- 1. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Solubility and stability of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin in aqueous buffers

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates currently available information and provides generalized experimental protocols for determining the solubility and stability of this compound. Specific quantitative data for this compound is limited in publicly accessible literature; therefore, the provided tables are illustrative templates for data presentation. The experimental protocols are based on established methods for similar coumarin derivatives and should be adapted and validated for specific laboratory conditions and research needs.

Introduction

This compound is a halogenated coumarin derivative with potential applications in pharmaceutical and biomedical research. Its utility is intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous media, which are critical determinants of its biological activity, formulation development, and analytical characterization. This guide provides a comprehensive overview of the methodologies to assess these key parameters.

Coumarin derivatives are generally characterized by poor water solubility, a trait that can be influenced by substituents on the coumarin ring. While the trifluoromethyl group can impact solubility, 7-hydroxycoumarins are noted to have higher solubility compared to other derivatives[1].

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 119179-66-7 | |

| Molecular Formula | C₁₀H₄ClF₃O₃ | [2] |

| Molecular Weight | 280.59 g/mol | |

| Appearance | Solid | |

| Melting Point | 184.9–185.0 °C | [3] |

| Storage Temperature | Ambient Temperature |

Aqueous Solubility

The aqueous solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections outline a protocol for determining the aqueous solubility of this compound.

Data Presentation: Aqueous Solubility

The following table is a template for presenting the experimentally determined solubility data in various aqueous buffers.

| Buffer System (pH) | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) | Method of Analysis |

| Phosphate Buffered Saline (7.4) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Citrate Buffer (4.5) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Carbonate-Bicarbonate Buffer (9.2) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Phosphate Buffered Saline (7.4) | 37 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Citrate Buffer (4.5) | 37 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Carbonate-Bicarbonate Buffer (9.2) | 37 | Data to be determined | Data to be determined | HPLC/UV-Vis |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound[4].

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., PBS pH 7.4, citrate buffer pH 4.5, carbonate-bicarbonate buffer pH 9.2)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing a known volume of the respective aqueous buffer.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium[4].

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the undissolved solid[4].

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A standard calibration curve of the compound in the same buffer should be prepared for accurate quantification.

Caption: Workflow for the shake-flask solubility determination method.

Stability in Aqueous Buffers

Assessing the stability of a compound in aqueous buffers under various conditions is crucial for determining its shelf-life and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants[5][6][7].

Data Presentation: Stability in Aqueous Buffers

The results of the stability studies should be presented in a clear and organized manner, as shown in the template below.

| Stress Condition | Buffer (pH) | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining Compound (%) | Degradation Products (if identified) |

| Hydrolytic | ||||||

| Acidic (e.g., 0.1 M HCl) | - | 60 | 2, 4, 8, 24 | Data | Data | Data |

| Neutral (e.g., Water) | 7.0 | 60 | 2, 4, 8, 24 | Data | Data | Data |

| Basic (e.g., 0.1 M NaOH) | - | 25 | 2, 4, 8, 24 | Data | Data | Data |

| Oxidative | ||||||

| 3% H₂O₂ | 7.4 | 25 | 2, 4, 8, 24 | Data | Data | Data |

| Photolytic | ||||||

| UV/Vis Light | 7.4 | 25 | 2, 4, 8, 24 | Data | Data | Data |

| Thermal | ||||||

| Solid State | - | 60 | 24, 48, 72 | Data | Data | Data |

| In Solution | 7.4 | 60 | 2, 4, 8, 24 | Data | Data | Data |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to evaluate the intrinsic stability of the compound and to develop a stability-indicating analytical method[7][8].

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Aqueous buffers

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

References

- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

Unveiling the Photophysical Characteristics of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key photophysical parameters of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin, a fluorescent molecule of interest in various scientific and biomedical applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 7-Hydroxy-4-(trifluoromethyl)coumarin, to provide valuable insights. This document details the methodologies for determining critical photophysical properties and presents the information in a structured and accessible format.

Core Photophysical Properties

The fluorescence quantum yield (Φ) and the molar extinction coefficient (ε) are fundamental parameters that define the efficiency of a fluorophore. The quantum yield quantifies the ratio of photons emitted to photons absorbed, indicating the brightness of the fluorescent molecule. The molar extinction coefficient measures how strongly a chemical species absorbs light at a given wavelength.

Data Summary

| Property | Value | Wavelength (nm) | Solvent | Data Source |

| Quantum Yield (Φ) | 0.2 | - | Ethanol | PhotochemCAD[1] |

| Molar Extinction Coefficient (ε) | 12600 cm⁻¹M⁻¹ | 338 | Ethanol | PhotochemCAD[1] |

Note: The presence of a chlorine atom at the 6-position may influence the photophysical properties of the coumarin core. It is recommended that these parameters be experimentally determined for this compound for applications requiring high precision.

Experimental Protocols

The determination of quantum yield and molar extinction coefficient requires precise spectrophotometric and spectrofluorometric measurements. The following are detailed protocols based on standard laboratory practices.

1. Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A solvent blank should be used to zero the instrument.

-

Data Analysis: Plot a graph of absorbance versus concentration. The plot should yield a straight line passing through the origin. The molar extinction coefficient (ε) can be calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length (typically 1 cm).

2. Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and an absorption and emission profile that overlaps with the sample. For coumarin derivatives, quinine sulfate in 0.1 M H₂SO₄ or other coumarins with known quantum yields are often used.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength must be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for the experimental determination of the molar extinction coefficient and fluorescence quantum yield.

Caption: Workflow for determining molar extinction coefficient and quantum yield.

Logical Relationship of Photophysical Parameters

This diagram illustrates the logical relationship between the core photophysical properties and their influencing factors.

Caption: Interplay of factors influencing fluorescence properties.

References

The Expanding Therapeutic Landscape of Novel Coumarin Derivatives: A Technical Guide to Biological and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a prominent heterocyclic motif found in numerous natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with potent and diverse pharmacological activities. This in-depth technical guide explores the significant biological and cellular applications of these emerging coumarin derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Quantitative Biological Activity of Novel Coumarin Derivatives

The therapeutic potential of novel coumarin derivatives is underscored by their potent activity in a variety of biological assays. The following tables summarize key quantitative data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, for representative compounds across different therapeutic areas. This data provides a basis for comparing the efficacy of these derivatives and for guiding future drug development efforts.

Anticancer Activity

Coumarin derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, often acting through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Coumarin-Benzimidazole Hybrids | Unsubstituted derivative 6b | A549 (Lung) | 0.85 ± 0.07 | [1] |

| Unsubstituted derivative 6b | MCF7 (Breast) | 1.90 ± 0.08 | [1] | |

| Compound 8 | Leukemia, Colon, Breast | Significant inhibition (>50%) | [2][3] | |

| 4-Substituted Coumarins | Compound 5e (linked with benzoyl 3,4-dimethoxyaniline) | MDA-MB-231 (Breast) | 0.03 | [4] |

| 4-hydroxy-5,7-dimethoxycoumarin | MCF-7, HL-60, U937, Neuro2a | 0.2 - 2 | [5] | |

| Coumarin-Triazole Hybrids | para-nitrile chalcone 9a | A549, HeLa, PANC1, HT1080 | 3.1 - 7.02 (µg/mL) | [6] |

| Pyrano[3,2-c]coumarins | 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile | Breast cancer mouse model | Significant apoptosis induction | [7] |

Anti-inflammatory Activity

Novel coumarin derivatives have shown promise in mitigating inflammatory responses by targeting key inflammatory mediators and signaling pathways.

| Compound Class | Derivative Example | Assay | EC50/IC50 (µM) | Reference(s) |

| Coumarin-Sulfonamides | Compound 8d | COX-2 Inhibition | Potent activity | [3] |

| Pyranocoumarins | Compound 5a | COX-2 Inhibition | Selective (SI = 152) | [3] |

| Coumarin Esters | Compound 6 | Carrageenan-induced paw edema (in vivo) | Comparable to Celecoxib | [2] |

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Coumarin derivatives have exhibited encouraging activity against a variety of pathogenic microorganisms.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyrogallol-Coumarin Hybrids | - | Proteus mirabilis ATCC 12453 | 31.125 | [8] |

| Coumarin Derivatives | C1 and C2 derivatives | Various pathogenic microbes | Pathogen-killing activity | [9] |

| Coumarin-Triazole Hybrids | - | S. aureus, B. subtilis, E. coli, K. pneumonia | Significant potential | [10] |

Neuroprotective Activity

In the context of neurodegenerative diseases, certain coumarin derivatives have demonstrated the ability to protect neurons from damage and dysfunction.

| Compound Class | Derivative Example | In Vitro Model | Effect | Reference(s) |

| Coumarin-Triazole Hybrids | AS15 | SH-SY5Y cells | Non-toxic, protective against DNA damage | [11] |

| 7-alkoxyamino-3-(1,2,3-triazole)-coumarins | Compounds 1h and 1k | SH-SY5Y cells (H2O2-induced stress) | Increased cell viability by 23% and 27% respectively | [6] |

| Coumarin Derivatives | Esculetin and Scopoletin | SH-SY5Y cells (glutamate-induced excitotoxicity) | Significantly increased cell viability | [12] |

Key Signaling Pathways and Experimental Workflows

The biological effects of novel coumarin derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and selective compounds. The following diagrams, generated using the DOT language, illustrate some of the key signaling cascades and experimental workflows discussed in the literature.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel coumarin derivatives. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and equipment.

Synthesis of Novel Coumarin Derivatives

3.1.1. General Procedure for the Synthesis of Coumarin-Benzimidazole Hybrids

This protocol describes a general method for the synthesis of coumarin-benzimidazole conjugates via polyphosphoric acid (PPA)-mediated condensation.[1]

-

Reaction Setup: In a round-bottom flask, combine the appropriate coumarin-3-carboxylic acid (1 equivalent) and o-phenylenediamine derivative (1 equivalent).

-

Addition of PPA: Add polyphosphoric acid (PPA) to the mixture in sufficient quantity to ensure stirring.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 120-140 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Neutralization and Precipitation: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate is formed.

-

Filtration and Washing: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the desired coumarin-benzimidazole hybrid.

-

Characterization: Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

3.1.2. General Procedure for the Synthesis of Coumarin-Triazole-Chalcone Hybrids

This multi-step protocol outlines the synthesis of coumarin-triazole-chalcone hybrids, often employing click chemistry.[13][14]

-

Synthesis of Propargylated Coumarin: React a hydroxycoumarin derivative (e.g., 7-hydroxy-4-methylcoumarin) with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone or DMF) to yield the corresponding propargylated coumarin.

-

Synthesis of Azide Chalcones:

-

Synthesize chalcones by the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol.

-

Convert the chalcone to an α-azidochalcone, for example, by reaction with sodium azide.

-

-

Click Chemistry (Huisgen [3+2] Cycloaddition): In a reaction vessel, dissolve the propargylated coumarin (from step 1) and the azide chalcone (from step 2) in a suitable solvent system (e.g., t-BuOH/H2O). Add a copper(I) catalyst, typically generated in situ from CuSO4·5H2O and sodium ascorbate. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Upon completion, perform an appropriate work-up, which may involve extraction with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over an anhydrous salt (e.g., Na2SO4). Purify the crude product by column chromatography on silica gel to obtain the pure coumarin-triazole-chalcone hybrid.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (1H NMR, 13C NMR, HRMS).

In Vitro Biological Assays

3.2.1. MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][13][15]

-

Cell Seeding: Seed cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

3.2.2. Western Blot Analysis for Signaling Pathway Proteins (e.g., PI3K/AKT/mTOR, Nrf2)

Western blotting is used to detect and quantify specific proteins in a sample, including their phosphorylation status, which is indicative of pathway activation.[14][16][17]

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat them with the coumarin derivatives for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay kit.

-

SDS-PAGE: Normalize the protein concentrations and denature the samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-Nrf2, anti-Lamin B for nuclear fraction, or anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control. For phosphorylation studies, express the data as the ratio of the phosphorylated protein to the total protein. For Nrf2 nuclear translocation, normalize the nuclear Nrf2 signal to a nuclear loading control like Lamin B.[18][19][20]

3.2.3. Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (luciferase) under the control of the Antioxidant Response Element (ARE).[1][21][22]

-

Cell Transfection: Co-transfect cells (e.g., HepG2) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Alternatively, use a stable cell line expressing the ARE-luciferase reporter.

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of the coumarin derivatives for a specified period (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in a dual-luciferase reporter assay kit.

-

Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

3.2.4. Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of coumarin derivatives to protect neuronal cells from a neurotoxic insult.[6][12]

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y human neuroblastoma cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.

-

Pre-treatment: Pre-treat the cells with various concentrations of the coumarin derivatives for a specified time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA), or glutamate to the culture medium and incubate for an appropriate duration (e.g., 24 hours).

-

Assessment of Cell Viability: Assess cell viability using the MTT assay as described in section 3.2.1. An increase in cell viability in the presence of the coumarin derivative compared to the neurotoxin-only control indicates a neuroprotective effect.

3.2.5. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[14][15][23]

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the coumarin derivatives in an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vivo Animal Models

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC). The following are generalized protocols and may require significant optimization.

3.3.1. Subcutaneous Tumor Xenograft Model for Anticancer Activity

This model is used to evaluate the in vivo efficacy of anticancer compounds.[13][24][25]

-

Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS or serum-free medium, and resuspend at a high concentration (e.g., 5 x 10^6 cells in 100 µL). For some cell lines, mixing with Matrigel may improve tumor take.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare the coumarin derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a solution containing DMSO, PEG300, and saline). Administer the compound to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the animals as indicators of toxicity.

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, if applicable, perform histological or molecular analysis.

3.3.2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used model for screening acute anti-inflammatory drugs.[2][5][26]

-

Animal Acclimatization: Acclimatize rats or mice to the experimental conditions.

-

Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.

-

Compound Administration: Administer the coumarin derivative or vehicle to the respective groups of animals, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema by the compound is calculated relative to the vehicle control group.

3.3.3. Scopolamine-Induced Memory Impairment Model for Neuroprotective Activity

This model is used to assess the potential of compounds to ameliorate cognitive deficits.[3][27][28]

-

Animal Groups: Divide mice or rats into control and treatment groups.

-

Compound Administration: Administer the coumarin derivative or vehicle to the animals for a specified period (e.g., daily for 7-14 days).

-

Induction of Amnesia: On the day of behavioral testing, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) approximately 30 minutes before the test. The control group receives a saline injection.

-

Behavioral Testing: Evaluate learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance task.

-

Data Analysis: Analyze the behavioral data to determine if the coumarin derivative treatment improved performance in the memory tasks compared to the scopolamine-only group.

-

Biochemical Analysis (Optional): After behavioral testing, brain tissue can be collected to measure levels of neurotransmitters, oxidative stress markers, or other relevant biochemical parameters.

Conclusion

The diverse and potent biological activities of novel coumarin derivatives highlight their significant potential in drug discovery and development. Their ability to modulate key signaling pathways involved in cancer, inflammation, microbial infections, and neurodegeneration provides a strong rationale for their continued investigation. The data and protocols presented in this technical guide offer a valuable resource for researchers in the field, facilitating the evaluation and advancement of promising coumarin-based compounds towards clinical applications. Further research, particularly focusing on in vivo efficacy, safety profiles, and pharmacokinetic properties, will be crucial in translating the therapeutic potential of these fascinating molecules into tangible clinical benefits.

References

- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. criver.com [criver.com]

- 8. sketchviz.com [sketchviz.com]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. researchgate.net [researchgate.net]

- 11. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]

- 17. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. njppp.com [njppp.com]

- 28. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

A Comprehensive Guide to the Synthesis of 4-(Trifluoromethyl)coumarins

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, bioavailability, and binding affinity. The 4-(trifluoromethyl)coumarin scaffold, in particular, has garnered significant attention due to its prevalence in compounds with diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth review of the primary synthetic methodologies for accessing this valuable heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Pechmann Condensation: A Classic Approach

The Pechmann condensation is a widely employed and straightforward method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester. For the synthesis of 4-(trifluoromethyl)coumarins, ethyl 4,4,4-trifluoroacetoacetate is the key reagent.

Experimental Protocol: Synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin[1]

This protocol has been adapted from previously reported literature.

Materials:

-

Resorcinol (550 mg, 5 mmol)

-

Ethyl 4,4,4-trifluoroacetoacetate (880 μL, 6 mmol)

-

Iodine (317 mg, 1.25 mmol, 25 mol%)

-

Toluene (1 mL)

-

Trifluorotoluene (60 μL, 0.5 mmol) - as an internal standard for NMR analysis

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

DMSO-d6

-

Hexane

Procedure:

-

To a mixture of resorcinol, ethyl 4,4,4-trifluoroacetoacetate, and trifluorotoluene in toluene, add iodine.

-

Heat and stir the reaction mixture. The progress of the reaction can be monitored by taking 50 μL aliquots at designated time intervals, diluting with 600 μL of DMSO-d6, and acquiring NMR spectra.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with 10 mL of ethyl acetate and wash with 10 mL of distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography using a hexane/ethyl acetate (8:2) solvent system.

Quantitative Data for Pechmann Condensation

| Phenol Derivative | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Resorcinol | Ethyl 4,4,4-trifluoroacetoacetate | Iodine | Toluene | Heating | Not Specified | Low (without optimization) | [1] |

| 2,4-Difluororesorcinol | Ethyl acetoacetate | H₂SO₄ or Amberlyst-15 | Not Specified | 80-120 | Not Specified | Not Specified | [2] |

| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | Not Specified | 5 to r.t. | 19 h | 80 | [3] |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free | 110 | Not Specified | 95 | [4] |

Note: The table includes data for related Pechmann condensations to provide a broader context of reaction conditions and yields.

Pechmann Condensation Workflow

Caption: General workflow for the Pechmann condensation synthesis of 4-(trifluoromethyl)coumarin.

Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation provides another powerful route to coumarins, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of 4-(trifluoromethyl)coumarins, trifluoroacetyl-containing active methylene compounds are employed. A notable variation involves the reaction of salicylaldehydes with ethyl trifluoroacetoacetate.[5]

Experimental Protocol: Synthesis of 3-Substituted Coumarins (General)[6][7]

This protocol describes a general microwave-assisted, solvent-free synthesis.

Materials:

-

Hydroxyaldehyde (e.g., Salicylaldehyde, 100 mmol)

-

Active methylene compound (e.g., Ethyl trifluoroacetoacetate, 110 mmol)

-

Piperidine (2.0 mmol)

Procedure:

-

Combine the hydroxyaldehyde, active methylene compound, and piperidine in a suitable vessel for microwave irradiation.

-

Irradiate the mixture in a microwave reactor. The power and time will need to be optimized for the specific substrates.

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude product often solidifies upon cooling.

-

Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.

Quantitative Data for Knoevenagel Condensation

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| Substituted Salicylaldehydes | Ethyl trifluoroacetoacetate | Piperidinium acetate | Not Specified | Not Specified | Not Specified | Good | [5] |

| Salicylaldehyde | Malonic acid ester | L-proline | Ethanol or Acetonitrile | 80°C | 18 h | 54-94 | [6][7] |

| Salicylaldehyde | Ethyl acetate derivatives | Piperidine | Solvent-free | Microwave | 1-10 min | Good | [8] |

Knoevenagel Condensation Signaling Pathway

Caption: Signaling pathway for the Knoevenagel condensation leading to 4-(trifluoromethyl)coumarin.

Other Synthetic Methods

While the Pechmann and Knoevenagel condensations are the most prominently reported methods for the synthesis of 4-(trifluoromethyl)coumarins, other classical reactions for coumarin synthesis can also be adapted.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. While less common for 4-substituted coumarins, it is a foundational method in coumarin synthesis. For the synthesis of a 4-(trifluoromethyl)coumarin, a trifluoroacetic anhydride and its corresponding salt would be required, which may present challenges due to the reactivity and volatility of these reagents.

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphonium ylide. An intramolecular Wittig reaction of a suitably substituted phenolic phosphonium ylide could potentially yield a 4-(trifluoromethyl)coumarin. This approach offers the advantage of forming the carbon-carbon double bond with high regioselectivity.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. This intermediate can then be cyclized to form a coumarin. To synthesize a 4-(trifluoromethyl)coumarin, an α-halo ester containing a trifluoromethyl group would be a necessary starting material.

Conclusion

The synthesis of 4-(trifluoromethyl)coumarins is a well-established field with the Pechmann and Knoevenagel condensations representing the most robust and frequently utilized methods. This guide has provided a detailed overview of these key synthetic strategies, including experimental protocols and quantitative data, to serve as a valuable resource for researchers in medicinal chemistry and drug development. The logical workflows and signaling pathways presented visually offer a clear understanding of the reaction mechanisms, facilitating the rational design and optimization of synthetic routes to this important class of fluorinated heterocycles. Further exploration and adaptation of other classical coumarin syntheses, such as the Perkin, Wittig, and Reformatsky reactions, may provide novel and efficient pathways to diverse 4-(trifluoromethyl)coumarin derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. benchchem.com [benchchem.com]

- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

Illuminating Biology: A Technical Guide to the Discovery and Development of Coumarin-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes have become indispensable tools in the arsenal of researchers and drug development professionals. Their inherent photophysical properties, including high quantum yields, significant Stokes shifts, and sensitivity to microenvironments, make them ideal scaffolds for designing probes to visualize and quantify a wide array of biological molecules and processes. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of coumarin-based fluorescent probes, offering a comprehensive resource for their synthesis, characterization, and use in cellular and biochemical assays.

Core Principles of Coumarin-Based Fluorescent Probes

The fluorescence of coumarin derivatives arises from the π-conjugated system of the benzopyran-2-one core. Modifications to this core structure, particularly at the 3 and 7-positions, allow for the fine-tuning of their photophysical properties and the introduction of specific recognition moieties for target analytes.[1][2] The design of these probes often leverages one of three primary fluorescence modulation mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][3]

-

Photoinduced Electron Transfer (PET): In a PET-based probe, a fluorescent coumarin core is linked to an electron-rich or electron-poor moiety that can quench its fluorescence through electron transfer. Upon binding to the target analyte, this electron transfer process is disrupted, leading to a "turn-on" of the fluorescence signal.

-

Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group on the coumarin scaffold. The emission wavelength of these probes is highly sensitive to the polarity of their environment. Binding to a target can alter the local environment or the electronic properties of the probe, resulting in a detectable shift in the fluorescence emission spectrum.

-

Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor-acceptor pair of fluorophores, where one is a coumarin derivative. The efficiency of energy transfer between the donor and acceptor is distance-dependent. A change in the conformation of the probe upon interaction with an analyte alters the distance between the fluorophores, leading to a change in the FRET signal.

Synthesis of Coumarin-Based Fluorescent Probes

The synthesis of coumarin derivatives is well-established, with several classical methods being widely employed. The Knoevenagel and Pechmann condensations are two of the most common and versatile approaches.[1][2]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base. This is a powerful method for introducing substituents at the 3-position of the coumarin ring.[4]

Caption: Knoevenagel condensation workflow for coumarin synthesis.

Pechmann Condensation

The Pechmann condensation is a straightforward method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. This reaction is particularly useful for preparing 4-substituted coumarins.[5][6]

Quantitative Data of Selected Coumarin-Based Probes

The selection of a suitable fluorescent probe is paramount for the success of any experiment. The following tables summarize key photophysical and performance parameters for a selection of coumarin-based probes designed for various biological targets.

Table 1: Coumarin-Based Probes for Metal Ion Detection

| Probe Name/Type | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) | Detection Limit | Reference |

| CTH | Cu²⁺ | 365 | 485 (quenched) | - | 6.75 nM | [7] |

| CTH | Zn²⁺ | 365 | 485 (enhanced) | - | 2.97 nM | [7] |

| BuCAC | Cu²⁺ | 380 | 460 (quenched) | - | 3.03 x 10⁻⁷ M | [8] |

| BS1 | Cu²⁺/Fe³⁺ | 340 | - (quenched) | - | ~10⁻⁵ M | [9] |

| BS2 | Cu²⁺/Fe³⁺ | - | - (quenched) | - | ~10⁻⁵ M | [9] |

Table 2: Coumarin-Based Probes for Reactive Oxygen Species (ROS) and Thiols

| Probe Name/Type | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) | Detection Limit | Reference |

| ROS-AHC | ONOO⁻ and GSH | 400 | ~460 | - | - | [10] |

| Coumarin-based probe | •OH | - | - | - | - | [11] |

| Thiol-reactive probe | Thiols | - | - | - | - | [12] |

Table 3: Coumarin-Based Probes for Enzyme Activity and Other Applications

| Probe Name/Type | Application | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) | Notes | Reference |

| Coumarin 106 | AChE/BChE Inhibition | - | - | - | Activity measured by Ellman's assay | [13] |

| 7-Hydroxycoumarin derivatives | CYP/UGT/SULT Activity | - | - | - | Profluorescent substrates | [14][15] |

| Probe C | NAD(P)H Imaging | - | - | - | Targets mitochondria | [16] |

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. This section provides detailed protocols for key experiments involving the synthesis and application of coumarin-based fluorescent probes.

General Protocol for Knoevenagel Condensation Synthesis of a Coumarin Derivative[4][17]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine or morpholine, ~0.1 equivalents).

-

Reaction: Stir the mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume using a rotary evaporator.

-

Purification: Collect the crude product by filtration and wash with a cold solvent. Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

-

Characterization: Confirm the structure and purity of the synthesized coumarin derivative using techniques such as NMR, mass spectrometry, and melting point analysis.

Protocol for Relative Fluorescence Quantum Yield Determination[18][19]

This protocol utilizes a comparative method, referencing a standard with a known quantum yield.

-

Solution Preparation: Prepare a series of dilutions of both the test coumarin probe and a fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same spectrograde solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength as in the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (gradients) is used in the following equation to calculate the quantum yield of the sample (Φ_S): Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²) Where:

-

Φ_R is the quantum yield of the reference standard.

-

Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solvents, respectively.

-

-

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. A multifunctional coumarin-based probe for distinguishable detection of Cu2+ and Zn2+: its piezochromic, viscochromic and AIE behavior with real sample analysis and bio-imaging applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. A coumarin-based reversible fluorescent probe for Cu2+ and S2− and its applicability in vivo and for organism imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin as a Fluorescent pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction